N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 390.44 g/mol. This compound is characterized by its unique structural features, which include a furan ring, a tetrahydroquinoline moiety, and a p-tolyloxy acetamide group. The purity of commercially available samples typically exceeds 95%.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. It is primarily studied for its biochemical properties and potential applications in medicinal chemistry. Its synthesis and characterization have been documented in various scientific literature, indicating its relevance in drug discovery and development .
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide involves several steps that integrate various chemical reactions:
The synthesis is often monitored using thin-layer chromatography (TLC) to ensure completion of the reaction. Characterization of the compound can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide can be described as follows:
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
CGQLCNPUPFLYNK-UHFFFAOYSA-N
InChI=1S/C23H22N2O4/c1-16-6-10-19(11-7-16)29-15-22(26)24-18-9-8-17-4-2-12-25(20(17)14-18)23(27)21-5-3-13-28-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26)
.The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions can be facilitated using reagents such as lithium aluminum hydride for reductions or strong acids for hydrolysis. Monitoring these reactions typically involves spectroscopic methods to track changes in functional groups .
The mechanism of action for N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that compounds with similar structures often exhibit activity against various biological targets including kinases and phosphatases. Further studies are required to clarify its specific mechanisms.
The stability of this compound under various conditions (light, heat) needs consideration during storage and handling. The presence of multiple functional groups suggests it may undergo diverse chemical transformations depending on environmental conditions .
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide has potential applications in:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1